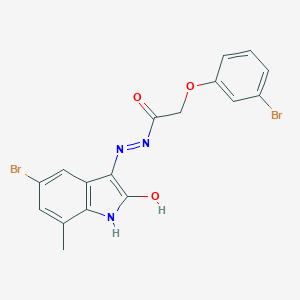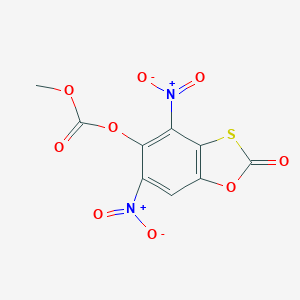
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Formation of the hydrazinecarboxamide moiety: This can be synthesized by reacting hydrazine derivatives with carboxylic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- **5-{2-nitro-4,5-dimethylphenyl}-2-furaldehyde N-phenylsemicarbazone shares structural similarities with other hydrazinecarboxamide derivatives and nitrophenyl compounds.
Other furan derivatives: Compounds with furan rings and various substituents.
Uniqueness
- The unique combination of the furan ring, nitrophenyl group, and hydrazinecarboxamide moiety in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C20H18N4O4 |
|---|---|
Peso molecular |
378.4g/mol |
Nombre IUPAC |
1-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C20H18N4O4/c1-13-10-17(18(24(26)27)11-14(13)2)19-9-8-16(28-19)12-21-23-20(25)22-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,22,23,25)/b21-12+ |
Clave InChI |
ZDAXKLYQXMMVIW-CIAFOILYSA-N |
SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
SMILES isomérico |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B391606.png)
![4-(Dimethylamino)benzaldehyde [5-nitro-4-(4-methoxyanilino)-6-methyl-2-pyrimidinyl]hydrazone](/img/structure/B391603.png)
![4-(Dimethylamino)benzaldehyde {4-(4-morpholinyl)-6-[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B391604.png)

![4-{[(2-furylmethyl)imino]methyl}-2-{4-nitrophenyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B391621.png)
![5-(3-Fluorobenzylidene)-3-([2-(trifluoromethyl)anilino]methyl)rhodanine](/img/structure/B391622.png)
![5-{[(2-methoxyethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B391623.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(4-bromo-2-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate](/img/structure/B391624.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B391608.png)
![3-({4-Bromo-3-nitrobenzylidene}amino)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine](/img/structure/B391614.png)
![N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B391618.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B391619.png)
